molecular formula C11H16BrN3 B1400499 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 1226985-88-1

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1400499
CAS No.: 1226985-88-1
M. Wt: 270.17 g/mol
InChI Key: DDWVHJZSQMQWFL-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It features a bromopyridine moiety attached to an ethylpiperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine with 4-ethylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Material Science: It is employed in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The bromopyridine moiety plays a crucial role in binding to the target site, while the piperazine ring provides structural flexibility.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of an ethylpiperazine.

    (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Contains a methanone group and a methylpiperidine ring.

Uniqueness

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine is unique due to its combination of the bromopyridine and ethylpiperazine moieties, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWVHJZSQMQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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